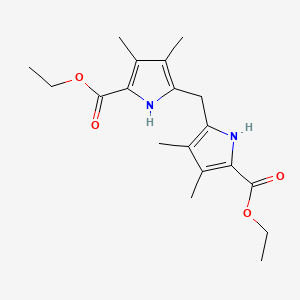

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate)

Description

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) is a symmetrically substituted pyrrole derivative characterized by a central methylene (-CH₂-) bridge linking two 3,4-dimethylpyrrole moieties, each esterified with ethyl groups at the 5-position.

Properties

IUPAC Name |

ethyl 5-[(5-ethoxycarbonyl-3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-7-24-18(22)16-12(5)10(3)14(20-16)9-15-11(4)13(6)17(21-15)19(23)25-8-2/h20-21H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJWYTQBIRWUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)CC2=C(C(=C(N2)C(=O)OCC)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27226-48-8 | |

| Record name | DIETHYL 2,2'-METHYLENEBIS(3,4-DIMETHYL-5-PYRROLECARBOXYLATE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) typically involves the condensation of 3,4-dimethylpyrrole-2-carboxylic acid with formaldehyde in the presence of a base, followed by esterification with ethanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While industrial production methods for this compound are not well-documented, it is generally produced on a small scale for research purposes. The process involves similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce dihydropyrrole derivatives. Substitution reactions can lead to halogenated or nitrated pyrrole compounds.

Scientific Research Applications

Chemistry

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) serves as a crucial building block in organic synthesis. Its structure allows it to be used in:

- Synthesis of Complex Molecules : The compound can be utilized to create more complex organic molecules through various reactions such as esterification and amidation.

- Reagent in Organic Reactions : It acts as a reagent for reactions involving pyrrole derivatives, facilitating the formation of new compounds with desired properties.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds can inhibit the growth of certain bacteria and fungi, making them candidates for antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) may induce apoptosis in cancer cells through specific molecular interactions.

Medicine

The unique chemical structure of diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) positions it as a potential therapeutic agent:

- Drug Development : Ongoing research focuses on its application in developing new drugs targeting specific diseases due to its ability to interact with biological macromolecules.

- Mechanism of Action : The compound is believed to bind to enzymes or receptors, altering their activity and leading to various biological effects .

Material Science

In the industrial sector, diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) is being explored for:

- Development of New Materials : Its properties make it suitable for creating specialized polymers and dyes that have applications in coatings and textiles.

- Precursor for Synthesis : The compound is used as a precursor in the synthesis of electronic materials and other fine chemicals .

Case Study 1: Antimicrobial Activity

A study conducted on various pyrrole derivatives demonstrated that diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be effective at low concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Drug Development

In another investigation focusing on anticancer properties, diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) was tested against several cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, leading researchers to consider it for further development as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Derivatives

Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (7c)

- Structure: A hybrid pyrrole derivative with a cyano (-CN) group, phenyl substituents, and an aminophenyl side chain.

- Molecular Formula : C₂₁H₂₂N₄O₂ (MW: 362.42 g/mol) .

- Higher nitrogen content (15.46% vs. the target compound’s likely lower N%) increases reactivity in coordination chemistry .

- Analytical Data :

Methyl 3,3-Dimethyl-2,4-Dihydropyrrole-5-Carboxylate

- Structure: A simpler monopyrrole with a partially saturated ring and methyl ester.

- Molecular Formula: C₈H₁₃NO₂ (MW: 155.19 g/mol) .

- Key Differences :

- Physicochemical Properties :

Methylenebis-Bridged Analogues

2,2'-Dimethyl-4,4'-Methylenebis(Cyclohexylamine) (CAS 6864-37-5)

- Structure: A non-pyrrole, aliphatic amine with a methylenebis bridge and cyclohexyl groups.

- Key Comparisons :

- Functional Groups : Primary amines vs. pyrrole esters in the target compound.

- Toxicity :

- Reproductive toxicity observed in repeated oral exposure (e.g., reduced implantation sites) .

- Developmental effects (e.g., postnatal loss) were inconsistent, highlighting functional group-dependent toxicological profiles .

Structural and Functional Analysis

Impact of the Methylene Bridge

- Symmetry: The methylenebis bridge in the target compound enhances structural rigidity compared to monopyrroles (e.g., methyl 3,3-dimethyl-2,4-dihydropyrrole-5-carboxylate) .

- Electronic Effects : Conjugation across the bridge may stabilize charge distribution, a feature absent in aliphatic methylenebis amines (e.g., cyclohexylamine derivatives) .

Data Tables

Table 1: Structural and Molecular Comparison

*Estimated based on analogous pyrrole esters.

Biological Activity

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) is a pyrrole-derived compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) has the following chemical characteristics:

- Molecular Formula : C₁₉H₂₆N₂O₄

- Molecular Weight : 346.42 g/mol

- CAS Registry Number : 27226-48-8

- Melting Point : 202-203 °C

- Boiling Point : 522.4 ± 50.0 °C (predicted)

- Density : 1.157 ± 0.06 g/cm³ (predicted)

- pKa : 16.00 ± 0.50 (predicted) .

The biological activity of this compound primarily stems from its interaction with various biological targets, particularly in the context of antimalarial and anticancer properties. The compound has been studied for its role as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites.

Antimalarial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimalarial activity. For instance, compounds that inhibit DHODH have demonstrated efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These inhibitors have shown low IC₅₀ values (concentration required to inhibit growth by 50%), suggesting potent activity against both blood and liver stages of the parasite .

Case Studies

- Study on DHODH Inhibition :

- Structure-Activity Relationship (SAR) :

- Cytotoxicity Studies :

Table 1: Summary of Biological Activities

| Compound Name | Target | IC₅₀ Value (μM) | Selectivity |

|---|---|---|---|

| Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) | DHODH (P. falciparum) | <0.03 | High |

| Other Pyrrole Derivative | DHODH (P. vivax) | <0.03 | Moderate |

| Pyrrole-Based Anticancer Agent | Various Cancer Cell Lines | Varies | Variable |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate), and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, hyper-acylloin condensation methods (used for analogous pyrrole derivatives) can be adapted by adjusting esterification steps. Key optimizations include controlling reaction temperature (e.g., 60–80°C for ester stability), selecting catalysts like DMAP (4-dimethylaminopyridine), and using polar aprotic solvents (e.g., DMF). Intermediate monitoring via TLC and NMR ensures proper progression. Yield improvements may require recrystallization or column chromatography for purification .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : NMR identifies proton environments (e.g., methylene bridges, ester methyl groups). NMR confirms carbonyl carbons (170–175 ppm for esters) and pyrrole ring carbons.

- IR : Peaks near 1720 cm (ester C=O) and 3100–3000 cm (aromatic C-H stretching) are critical.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] peak).

- X-ray Crystallography : Resolves crystal packing and bond angles. SHELXL refinement (as in ) is standard for structural validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results when determining molecular conformation?

- Methodological Answer : Cross-validation is essential. For example:

- If NMR suggests dynamic rotational isomerism but X-ray shows a single conformation, perform variable-temperature NMR to assess energy barriers between conformers.

- Use density functional theory (DFT) calculations to model energetically favorable conformations.

- For crystallographic anomalies (e.g., twinning), apply SHELXL’s TWIN commands or alternative refinement protocols .

Q. What experimental strategies can evaluate the compound’s potential biological activity against microbial pathogens, and how should controls be designed?

- Methodological Answer :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial (e.g., E. coli, S. aureus) and fungal strains.

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing ethyl esters with methyl) to probe activity trends.

- Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and vehicle controls (DMSO/solvent). Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selective activity. Reference methodologies from studies on methylated pyrrole derivatives .

Q. In crystallographic studies, how do hydrogen-bonding interactions influence packing arrangements, and what tools analyze these interactions?

- Methodological Answer :

- Hydrogen-bond analysis : X-ray data refined via SHELXL identifies H-bond donors/acceptors (e.g., ester oxygens). Packing diagrams (as in ) reveal dimer formations stabilized by intermolecular bonds.

- Software tools : Mercury (CCDC) visualizes interactions and calculates bond distances/angles. PLATON or OLEX2 validates geometric parameters against crystallographic databases .

Q. How can computational modeling complement experimental data in predicting the compound’s reactivity or stability under varying conditions?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict solvation effects or thermal stability (e.g., in DMSO vs. aqueous buffers).

- Quantum mechanical calculations : DFT (B3LYP/6-31G*) models reaction pathways (e.g., ester hydrolysis) and transition states.

- Docking studies : For biological applications, dock the compound into target protein active sites (e.g., microbial enzymes) using AutoDock Vina. Cross-reference with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.